Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine
Description
Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine (CAS 1270406-40-0) is a pyridine derivative with a cyclopropylmethylamine substituent at the 3-position of the pyridine ring and a trifluoromethyl (-CF₃) group at the 6-position. Its molecular formula is C₁₀H₁₁F₃N₂, with a molecular weight of 216.21 g/mol . The compound is primarily utilized in pharmaceutical and agrochemical research due to the trifluoromethyl group's electron-withdrawing properties and the cyclopropane ring's conformational rigidity, which enhances binding specificity in target interactions .
Properties
Molecular Formula |
C10H11F3N2 |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
cyclopropyl-[6-(trifluoromethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)8-4-3-7(5-15-8)9(14)6-1-2-6/h3-6,9H,1-2,14H2 |
InChI Key |
YAOMIDCXFUVPAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CN=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine typically involves the reaction of cyclopropylamine with 6-(trifluoromethyl)pyridine-3-carbaldehyde. The reaction is carried out under controlled conditions, often using a reducing agent such as sodium borohydride to facilitate the formation of the methanamine group .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group and trifluoromethyl group contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine
- Molecular Formula : C₁₀H₁₃F₃N₂
- Molecular Weight : 218.22 g/mol
- Key Differences: Replaces the cyclopropyl group with a branched methylpropyl chain. The compound retains the 6-CF₃-pyridine core but shows a marginally higher molecular weight .
Cyclopropyl[2-(trifluoromethyl)pyridin-3-yl]methanamine
- Key Differences : The trifluoromethyl group is positioned at the 2- instead of 6-position on the pyridine ring. This positional isomerism alters electronic distribution, which may reduce metabolic stability due to increased susceptibility to oxidative degradation at the ortho position .
[6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine
- Molecular Formula : C₁₀H₁₄N₂O
- Molecular Weight : 190.24 g/mol
- Key Differences: Substitutes the cyclopropyl group with a cyclopropylmethoxy (-OCH₂C₃H₅) moiety.
Analogs with Heterocyclic Modifications
[6-(Thiophen-3-yl)pyridin-3-yl]methanamine
- Molecular Formula : C₁₀H₁₀N₂S
- Molecular Weight : 190.27 g/mol
- Key Differences: Replaces the trifluoromethyl group with a thiophene ring.
1-[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine
- Molecular Formula : C₁₅H₁₁F₄N₃
- Molecular Weight : 309.27 g/mol
- Key Differences : Incorporates an imidazo[1,2-a]pyridine scaffold fused with a 4-fluorophenyl group. This complex structure likely enhances binding affinity for kinase targets but increases synthetic complexity and reduces yield .
Key Observations :
- Electronic Effects : The 6-CF₃ group in the parent compound enhances electron-deficient character, improving interactions with aromatic residues in enzyme active sites compared to analogs with electron-donating groups (e.g., cyclopropylmethoxy) .
- Synthetic Accessibility : Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine is synthesized via direct coupling reactions (e.g., Suzuki-Miyaura for pyridine-boronic acid intermediates), whereas analogs like the imidazo[1,2-a]pyridine derivative require multi-step protocols with lower yields .
- Metabolic Stability : The cyclopropyl group in the parent compound confers resistance to oxidative metabolism compared to alkyl or thiophene-containing analogs .
Biological Activity
Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound features a cyclopropyl group and a trifluoromethyl-substituted pyridine ring, which are known to enhance lipophilicity and metabolic stability. These structural elements contribute to its interactions with various biological targets, potentially leading to diverse pharmacological effects.
Target Enzymes
One of the primary targets for this compound is the Serine/threonine-protein kinase ATR . ATR plays a crucial role in the DNA damage response by initiating repair mechanisms or triggering apoptosis in response to DNA damage.
Mode of Action
The compound acts as an inhibitor of ATR, leading to:
- Cell Cycle Arrest : Inhibition of ATR disrupts normal cell cycle progression.
- Impaired DNA Repair : The inability to repair DNA damage can lead to increased cellular stress and apoptosis.
- Induction of Apoptosis : The compound's action may promote programmed cell death in certain cancer cells.
Biochemical Pathways
This compound has been shown to interact with several enzymes and proteins, notably:
- Cyclin-dependent kinase 2 (CDK2) : It inhibits CDK2 activity, which is essential for cell cycle regulation, leading to cell cycle arrest in various cell lines such as HeLa cells.
Cellular Effects
The compound influences multiple cellular processes:
- Gene Expression Modulation : Alters gene expression profiles associated with cell survival and proliferation.
- Metabolic Changes : Affects cellular metabolism by modulating key metabolic pathways.
Study on Anticancer Activity
A study investigating the anticancer properties of this compound demonstrated that it induced apoptosis in cancer cell lines through the activation of stress response pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased viability in treated cells compared to controls.
Comparative Analysis with Similar Compounds
In a comparative analysis with other trifluoromethyl-pyridine derivatives, this compound exhibited superior potency against specific cancer types. Its unique structural features contributed to enhanced binding affinity for target proteins compared to other analogs, suggesting its potential as a lead compound in drug development .
Summary Table of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Cell Cycle Arrest | Induces G1/S phase arrest in cancer cells | , |
| Apoptosis Induction | Promotes programmed cell death | , |
| CDK2 Inhibition | Disrupts normal cell cycle regulation | , |
| Interaction with ATR | Impairs DNA damage response | , |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
